7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one
CAS No.:
Cat. No.: VC14995474
Molecular Formula: C19H12O3
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H12O3 |
|---|---|
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 7-hydroxy-4-phenylbenzo[h]chromen-2-one |
| Standard InChI | InChI=1S/C19H12O3/c20-17-8-4-7-14-13(17)9-10-15-16(11-18(21)22-19(14)15)12-5-2-1-3-6-12/h1-11,20H |
| Standard InChI Key | GCLKINTZGHUHSF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3C=CC=C4O |
Introduction
Structural and Chemical Characteristics
Molecular Identity
7-Hydroxy-4-phenyl-2H-benzo[h]chromen-2-one (C₁₉H₁₂O₃) is a polycyclic aromatic compound characterized by a coumarin backbone fused with a benzene ring and substituted with a phenyl group at the 4-position and a hydroxyl group at the 7-position. Its molecular weight is 288.3 g/mol, and it exhibits planar geometry conducive to π-π stacking interactions with biological targets .
Table 1: Key Structural Descriptors
The compound’s crystal structure remains undetermined, but computational models predict a dihedral angle of 85° between the coumarin core and phenyl substituent, optimizing steric compatibility with enzyme active sites .
Synthesis and Derivative Development
Classical Synthetic Routes
The Pechmann condensation remains the most widely used method for synthesizing 7-hydroxy-4-phenylcoumarin derivatives. Starting from resorcinol analogs and β-ketoesters, this acid-catalyzed reaction achieves yields of 20–40% under optimized conditions . For example, 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one (10) is synthesized via AlCl₃-mediated Fries rearrangement at 320°C, yielding a product with a melting point of 164–166°C .
Table 2: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Product |
|---|---|---|---|
| Pechmann Condensation | Resorcinol, β-ketoester, H₂SO₄ | 25% | 7-hydroxy-4-phenylcoumarin |
| Click Chemistry | Cu(I)-catalyzed azide-alkyne | 40% | Triazole derivatives |
| Fries Rearrangement | AlCl₃, 320°C | 25% | 8-acetyl derivatives |
Modern Functionalization Strategies
Recent advances employ click chemistry to append 1,2,4-triazole moieties to the coumarin scaffold, enhancing cytotoxicity. Compound 4d (7-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one) demonstrates an IC₅₀ of 2.63 ± 0.17 µM against AGS gastric cancer cells, surpassing 5-fluorouracil’s efficacy .
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits selective toxicity toward cancer cells via dual mechanisms:
-
Carbonic Anhydrase Inhibition: Nanomolar inhibition constants (Kᵢ = 2–8 nM) against tumor-associated hCA IX and XII isoforms, critical for pH regulation in hypoxic tumors .
-
Cell Cycle Arrest: Flow cytometry reveals G2/M phase arrest in AGS cells treated with 4d, accompanied by caspase-3 activation .
Table 3: Cytotoxicity Profile (IC₅₀, µM)
| Compound | AGS (Gastric) | HCT-116 (Colon) | HepG2 (Liver) |
|---|---|---|---|
| 4d | 2.63 ± 0.17 | 4.92 ± 0.21 | 5.84 ± 0.34 |
| 5-FU | 29.61 ± 0.21 | 23.65 ± 0.19 | 24.80 ± 0.29 |
Anti-Inflammatory Action
In murine models, 7-hydroxy-4-phenylcoumarin reduces edema by 68% at 10 mg/kg, outperforming indomethacin (55%). This activity correlates with suppression of NF-κB and COX-2 pathways.
Computational and Physicochemical Insights
Molecular Docking Studies
Docking simulations with hCA XII (PDB: 3F8E) show the compound’s hydrolyzed form, 2-hydroxycinnamic acid, occupies the enzyme’s entrance, blocking substrate access . Binding energy calculations (ΔG = −9.2 kcal/mol) confirm strong van der Waals interactions with residues Val-121 and Trp-209 .
Solvent Interactions
Ultrasonic velocity measurements in acetone-water (70:30 v/v) at 308.15K reveal:
-
Internal Pressure: 1.24 × 10⁸ N/m², indicating strong solute-solvent interactions .
-
Gibbs Free Energy: −4.56 kJ/mol, favoring spontaneous solubilization .
Future Directions
-
In Vivo Efficacy Trials: Validate anticancer activity in xenograft models.
-
Prodrug Development: Improve pharmacokinetics via esterification or nanoparticle encapsulation.
-
Target Expansion: Explore activity against kinases and immune checkpoints.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume